tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate
Description
tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 3-bromophenyl substituent. The tert-butyl carbamate moiety acts as a protective group for the amine, enhancing stability and modulating solubility. The 3-bromophenyl group contributes to lipophilicity and electronic characteristics, which may influence reactivity and biological interactions. Pyrrolidine scaffolds are common in medicinal chemistry due to their conformational rigidity and versatility in drug design .
Properties
Molecular Formula |
C15H21BrN2O2 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
LHNWSBDNCOLGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of 3-bromoaniline with tert-butyl chloroformate in the presence of a base. The reaction is carried out at ambient temperature using an appropriate solvent and catalyst . The general reaction scheme is as follows:
Step 1: 3-bromoaniline is reacted with tert-butyl chloroformate.
Step 2: The reaction mixture is stirred at room temperature.
Step 3: The product is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is used as an intermediate for the synthesis of more complex molecules. It serves as a building block in the construction of various heterocyclic compounds .
Biology and Medicine: It can be used to develop new drugs targeting specific biological pathways .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable intermediate for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may play a role in binding to these targets, while the bromophenyl group could influence the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate ()
- Structure : Differs by substitution of bromine with chlorine at the phenyl ring.
- Molecular Weight : 296.79 g/mol (vs. ~341.24 g/mol for the bromo analog).
- Impact of Halogen: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance hydrophobic interactions in biological systems.
tert-butyl 4-[6-[(3S)-3-(tert-butoxycarbonylamino)pyrrolidin-1-yl]-3-chloro-2-quinolyl]piperazine-1-carboxylate (int-24, )
- Structure: Incorporates a quinoline core and piperazine-carbamate group.
- Key Differences: The quinoline moiety and extended piperazine chain introduce additional aromaticity and hydrogen-bonding capacity.
- Biological Relevance : Demonstrated efflux pump inhibition in Klebsiella pneumoniae, highlighting the role of carbamate-protected amines in antibiotic adjuvants .
Heterocyclic Modifications
tert-butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate ()
- Structure : Features a pyrimidine ring attached to the pyrrolidine nitrogen.
- Molecular Weight : ~294.33 g/mol (calculated).
tert-butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate ()
Comparative Data Table
Key Research Findings
- Substituent Effects : Bromine’s larger size compared to chlorine may enhance hydrophobic binding but reduce solubility. Electronic effects (e.g., σ-hole interactions) could influence halogen bonding in target proteins .
- Synthetic Flexibility : The tert-butyl carbamate group enables modular synthesis, allowing for late-stage diversification via deprotection and functionalization .
Biological Activity
tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butyl group, a pyrrolidine ring, and a bromophenyl substituent, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H21BrN2O2
- Molecular Mass : 341.243 g/mol
- Structural Features :
- Tert-butyl group enhances lipophilicity.
- Pyrrolidine ring contributes to conformational flexibility.
- Bromophenyl substituent may influence receptor binding and selectivity.
The biological activity of this compound primarily involves its interaction with various biological targets. The compound can undergo hydrolysis to release the active amine, which interacts with enzymes or receptors in biological systems. The presence of the bromophenyl group is hypothesized to enhance binding affinity through specific molecular interactions.
Key Mechanisms:
- Transmetalation in Cross-Coupling Reactions : The compound's structure allows it to participate effectively in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of carbon–carbon bonds critical for drug development.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes, although specific targets remain to be fully elucidated.
Biological Activity and Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : In vitro studies have suggested that this compound may inhibit the growth of cancer cell lines. For instance, it has shown promising results against MDA-MB-231 cells, a model for triple-negative breast cancer .
- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity, although further investigations are necessary to confirm these effects and determine mechanisms.
- Neuroprotective Effects : The compound's ability to interact with neural receptors suggests possible neuroprotective properties, making it a candidate for further research in neuropharmacology .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl N-[4-(phenyl)pyrrolidin-3-yl]carbamate | Similar pyrrolidine structure without bromine | Lacks halogen functionality |
| Tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate | Contains 2-bromophenyl instead of 4-bromophenyl | Different regioisomeric properties |
| Tert-butyl N-[1-(4-chlorophenyl)pyrrolidin-3-yl]carbamate | Chlorine instead of bromine | Potentially different biological activities |
This comparison illustrates how variations in halogen substitution can influence biological activity and pharmacological potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
